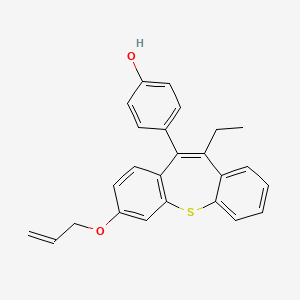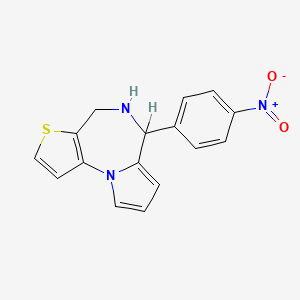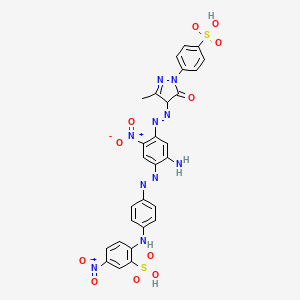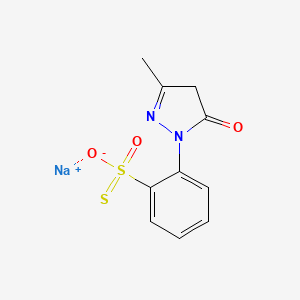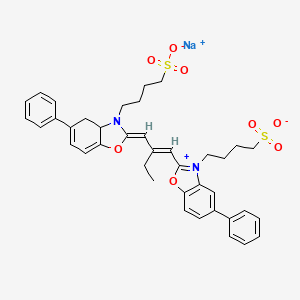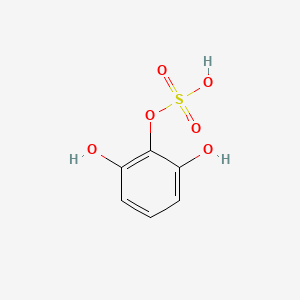
Pyrogallol-2-O-sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrogallol-2-O-sulfate is a sulfated derivative of pyrogallol, a naturally occurring polyphenol. Pyrogallol itself is known for its antioxidant properties and is found in various plants. The sulfation of pyrogallol enhances its solubility and modifies its biological activity, making pyrogallol-2-O-sulfate an interesting compound for scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrogallol-2-O-sulfate typically involves the sulfation of pyrogallol. This can be achieved by reacting pyrogallol with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as pyridine or dimethylformamide. The reaction is usually carried out at low temperatures to prevent over-sulfation and degradation of the pyrogallol .
Industrial Production Methods: In an industrial setting, the production of pyrogallol-2-O-sulfate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of pyrogallol and the sulfating agent into the reactor, followed by purification steps such as crystallization or chromatography to isolate the desired product .
Types of Reactions:
Oxidation: Pyrogallol-2-O-sulfate can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced back to pyrogallol using reducing agents like sodium borohydride.
Substitution: Sulfate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Pyrogallol.
Substitution: Alkylated or aminated derivatives of pyrogallol.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of pyrogallol-2-O-sulfate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative stress.
Anti-inflammatory Effects: Pyrogallol-2-O-sulfate inhibits the activation of microglial cells and reduces the expression of pro-inflammatory cytokines.
Neovascularization Inhibition: The compound decreases the expression of vascular endothelial growth factor, thereby inhibiting the formation of new blood vessels in pathological conditions such as diabetic retinopathy.
Vergleich Mit ähnlichen Verbindungen
Gallic Acid: Another polyphenol with similar antioxidant properties but different solubility and biological activity profiles.
Uniqueness: Pyrogallol-2-O-sulfate stands out due to its enhanced solubility and modified biological activity compared to its parent compound, pyrogallol. The presence of the sulfate group not only improves its solubility but also influences its interaction with biological targets, making it a more versatile compound for various applications .
Eigenschaften
CAS-Nummer |
845253-27-2 |
|---|---|
Molekularformel |
C6H6O6S |
Molekulargewicht |
206.18 g/mol |
IUPAC-Name |
(2,6-dihydroxyphenyl) hydrogen sulfate |
InChI |
InChI=1S/C6H6O6S/c7-4-2-1-3-5(8)6(4)12-13(9,10)11/h1-3,7-8H,(H,9,10,11) |
InChI-Schlüssel |
XADBYTWTQXSBAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)OS(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


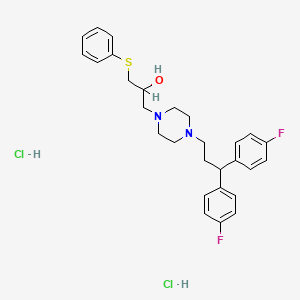
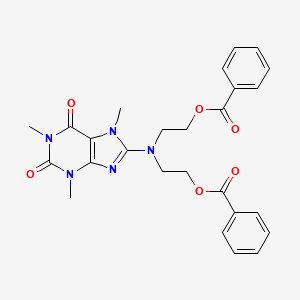
![calcium;[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12743863.png)
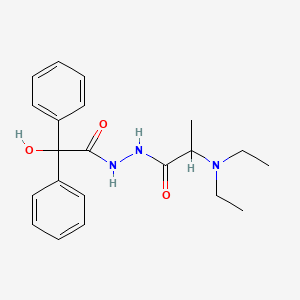
![3-benzylsulfanyl-9-chloro-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12743872.png)
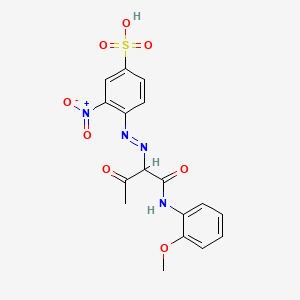
![2-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide;oxalic acid](/img/structure/B12743899.png)
